molecular formula C8H6ClFOS B2500765 (4-Fluorophenylthio)acetyl chloride CAS No. 70932-09-1

(4-Fluorophenylthio)acetyl chloride

Cat. No.: B2500765
CAS No.: 70932-09-1
M. Wt: 204.64
InChI Key: XDJIHFGMRMRRAF-UHFFFAOYSA-N
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Description

(4-Fluorophenylthio)acetyl chloride is an organosulfur compound with the molecular formula C8H6ClFOS. It is a derivative of acetyl chloride where the acetyl group is substituted with a 4-fluorophenylthio group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Fluorophenylthio)acetyl chloride can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-fluorothiophenol with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous ethanol solution and requires heating . Another method involves the use of thionyl chloride (SOCl2) as a reagent, which also requires heating .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the reactivity of the compound and the potential release of hazardous gases during the reaction .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenylthio)acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reacting this compound with an amine can produce an amide, while reaction with an alcohol can yield an ester .

Scientific Research Applications

(4-Fluorophenylthio)acetyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluorophenylthio)acetyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the acetyl chloride group is highly reactive and can be readily replaced by nucleophiles, leading to the formation of various derivatives. This reactivity is utilized in synthetic chemistry to introduce the 4-fluorophenylthio group into target molecules .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetyl chloride: Similar structure but lacks the fluorine and sulfur atoms.

    4-Fluorophenylacetyl chloride: Similar but lacks the sulfur atom.

    Thiophenylacetyl chloride: Similar but lacks the fluorine atom.

Uniqueness

(4-Fluorophenylthio)acetyl chloride is unique due to the presence of both the fluorine and sulfur atoms, which impart distinct chemical properties. The fluorine atom increases the compound’s reactivity and stability, while the sulfur atom allows for additional functionalization and reactivity .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanylacetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFOS/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJIHFGMRMRRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5.3 g of (4-fluorophenylthio)acetic acid and 6.8 g of thionyl chloride is refluxed for 2 hours. Excess of thionyl chloride is evaporated in vacuo and the residue distilled. There are obtained 5.1 g (88%) of oily (4-fluorophenylthio)acetyl chloride, b.p. 76°-77° C./0.25 Torr.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One

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